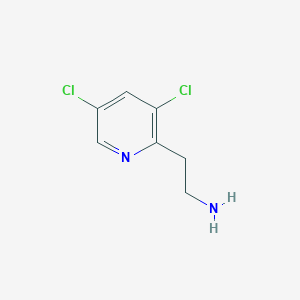

2-(3,5-Dichloro-pyridin-2-YL)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichloropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJDAIWHVCDHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630194 | |

| Record name | 2-(3,5-Dichloropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830348-31-7 | |

| Record name | 2-(3,5-Dichloropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3,5 Dichloro Pyridin 2 Yl Ethylamine

Established Synthetic Routes for the Chemical Compound

The synthesis of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine is not extensively detailed in publicly available literature as a direct, one-pot reaction. However, its synthesis can be logically deduced through a multi-step pathway involving the functionalization of a pre-formed dichloropyridine ring, followed by the elaboration of a side chain. The most probable and established route proceeds via the synthesis of a key intermediate, 2-(3,5-dichloropyridin-2-yl)acetonitrile (B1339828), which is then reduced to the target ethylamine (B1201723).

Approaches Involving Pyridine (B92270) Ring Functionalization

The core of the synthetic strategy lies in the selective functionalization of a 3,5-dichloropyridine (B137275) ring at the 2-position. Direct C-H functionalization of pyridine at positions other than C2 can be challenging. chemicalbook.com However, for 3,5-dichloropyridine, the 2-position is activated for deprotonation and subsequent reaction with an electrophile.

One established method for the functionalization of pyridine rings is through lithiation followed by quenching with an appropriate electrophile. The deprotonation of 3,5-dichloropyridine using strong bases like lithium tetramethylpiperidide (LTMP) or butyllithium (B86547) (BuLi) has been studied, indicating that the substrate is rapidly deprotonated to form a lithiated intermediate. google.com This lithiated species can then react with a suitable electrophile to introduce a side chain at the 2-position.

Strategies for Introducing the Ethylamine Moiety

The introduction of the ethylamine side chain is typically achieved in a two-step process: first, the installation of a two-carbon unit with a nitrogen-containing functional group, followed by its reduction. A common and effective strategy is the introduction of a cyanomethyl group (-CH₂CN) to form 2-(3,5-dichloropyridin-2-yl)acetonitrile. This intermediate can then be reduced to the desired this compound.

The reduction of the nitrile group in pyridylacetonitriles to a primary amine is a standard transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction. Catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) in a protic solvent like acetic acid under hydrogen pressure is a known method for the hydrogenation of substituted pyridines to piperidines, and similar conditions can be adapted for the reduction of a nitrile group without affecting the pyridine ring under controlled conditions. chemicalbook.com Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the conversion of nitriles to primary amines. doubtnut.com The electrochemical reduction of acetonitrile (B52724) to ethylamine has also been reported, suggesting that electrochemical methods could be a viable, albeit less common, approach. nih.govosti.gov

Precursor Chemistry and Intermediate Synthesis

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors and intermediates. These include the 3,5-dichloropyridine building block and the amine-containing intermediates.

Synthesis of Dichloropyridine Building Blocks

3,5-Dichloropyridine is a crucial starting material. Several synthetic routes to 3,5-dichloropyridine have been reported. One industrial process involves the reaction of a trichloropyridine, tetrachloropyridine, or pentachloropyridine (B147404) with zinc metal in the presence of an acidic compound at elevated temperatures. epo.orggoogle.com For instance, 2,3,5-trichloropyridine (B95902) can be reduced to 3,5-dichloropyridine. epo.org Another approach to synthesizing dichloropyridines involves diazotization and Sandmeyer-type reactions starting from aminopyridines. google.com

| Starting Material | Reagents | Product | Reference |

| 2,3,5-Trichloropyridine | Zinc, Acidic Compound | 3,5-Dichloropyridine | epo.org |

| Pentachloropyridine | Zinc, Acidic Compound | 3,5-Dichloropyridine | google.com |

| 3-Amino-2-chloropyridine | 1. NaNO₂, HCl 2. Copper Catalyst | 2,3-Dichloropyridine | google.com |

Synthesis of Amine-Containing Intermediates

The subsequent reduction of this acetonitrile precursor yields the final product, this compound (CAS Number: 830348-31-7). chemscene.com

| Intermediate | CAS Number | Role in Synthesis |

| 2-(3,5-Dichloropyridin-2-yl)acetonitrile | 158141-35-6 | Precursor to the target ethylamine |

| This compound | 830348-31-7 | Target Compound |

Catalytic Approaches in the Synthesis of Pyridine Derivatives

Catalysis plays a significant role in the synthesis and functionalization of pyridine derivatives. While a specific catalytic method for the direct synthesis of this compound is not explicitly documented, catalytic principles are integral to the synthesis of its precursors and analogous compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation on pyridine rings. For example, the Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids has been used to synthesize 3,5-dichloro-2-arylpyridines, demonstrating the feasibility of selective functionalization at the 2-position. mdpi.com This suggests that a similar cross-coupling approach could potentially be used to introduce a two-carbon unit at the 2-position of 3,5-dichloropyridine.

Furthermore, as mentioned earlier, the reduction of the nitrile group in 2-(3,5-dichloropyridin-2-yl)acetonitrile to the corresponding ethylamine is often carried out using catalytic hydrogenation. A variety of catalysts, including those based on platinum, palladium, nickel, and rhodium, are known to be effective for the hydrogenation of nitriles and pyridine rings. chemicalbook.com The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the nitrile without affecting the dichloropyridine ring.

| Catalytic Reaction | Catalyst Example | Application in Pyridine Chemistry | Reference |

| Suzuki-Miyaura Coupling | Palladium Acetate (B1210297) | C-C bond formation at the C2 position of dichloropyridines | mdpi.com |

| Catalytic Hydrogenation | Platinum Oxide (PtO₂) | Reduction of nitriles and pyridine rings | chemicalbook.com |

| Electrochemical Reduction | Copper Nanoparticles | Reduction of acetonitrile to ethylamine | nih.govosti.gov |

Comparative Analysis of Synthetic Efficiency and Scalability

The synthesis of this compound is not extensively detailed in publicly available literature, necessitating an analysis based on established methodologies for structurally related pyridylethylamines. A primary and highly plausible route involves the reduction of a nitrile precursor, 2-cyano-3,5-dichloropyridine. This approach is common for the preparation of 2-pyridylethylamines due to the relative accessibility of the cyanomethylpyridine intermediates.

A key synthetic pathway would be the chemical reduction of 2-cyano-3,5-dichloropyridine. This transformation can be achieved using various reducing agents. A method described for the synthesis of the related compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine involves the use of a borane (B79455) solution. google.com In this process, the corresponding nitrile is slowly added to a cooled borane solution, followed by a reaction period at a slightly elevated temperature. google.com This type of reduction is generally high-yielding but requires careful control of temperature and the handling of borane reagents, which can be pyrophoric.

For scalability, the use of catalytic hydrogenation presents a more industrially viable alternative. This would involve reducing 2-cyano-3,5-dichloropyridine with hydrogen gas over a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or rhodium. Catalytic hydrogenation often offers high yields, cleaner reactions, and easier product isolation compared to stoichiometric metal hydride reductions. However, the cost of precious metal catalysts and the specialized equipment required for high-pressure hydrogenations can be a drawback for large-scale production.

The table below provides a comparative analysis of these potential synthetic routes.

| Synthetic Route | Key Reagents | Potential Advantages | Potential Disadvantages | Scalability Assessment |

|---|---|---|---|---|

| Reduction of 2-Cyano-3,5-dichloropyridine (Borane) | Borane (e.g., BH3·THF) | High yield, well-established for related compounds. google.com | Hazardous reagents, strict temperature control needed. | Moderate; requires specialized handling of borane. |

| Catalytic Hydrogenation of 2-Cyano-3,5-dichloropyridine | H2 gas, Raney Ni or Pd/C | High atom economy, clean reaction, simple workup. | Requires high-pressure equipment, catalyst cost. | High; suitable for industrial-scale production. |

| From 2-Acetyl-3,5-dichloropyridine via Oxime | Hydroxylamine, TsCl, NaOEt | Avoids direct handling of cyanide precursors. | Multi-step, lower overall yield, complex procedure. orgsyn.org | Low; more suitable for lab-scale synthesis. |

Green Chemistry Principles and Sustainable Synthesis of Related Amines

The application of green chemistry principles to the synthesis of pyridylethylamines and related heterocyclic amines is an area of growing importance, aiming to reduce environmental impact, improve safety, and enhance efficiency. mdpi.com Key strategies include the use of alternative energy sources, eco-friendly solvents, catalytic methods, and multicomponent reactions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis. For the preparation of various pyridine derivatives, microwave-assisted reactions have demonstrated significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner product profiles. nih.govresearchgate.net For instance, a one-pot, four-component reaction to synthesize novel pyridines showed yields of 82-94% in 2-7 minutes under microwave irradiation, compared to 71-88% over 6-9 hours with conventional heating. nih.govresearchgate.net This efficiency reduces energy consumption and minimizes the formation of thermal degradation byproducts.

Sustainable Solvents and Catalysts: The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often rely on volatile and hazardous organic solvents. Research has focused on replacements such as water, ionic liquids, or bio-based solvents like eucalyptol. rasayanjournal.co.inmdpi.com The synthesis of 2-aminothiophenes, for example, has been successfully demonstrated in water using a recyclable, fiber-functionalized catalyst, which simplifies product isolation and reduces waste. nih.gov In other cases, reactions can be performed solvent-free, further minimizing environmental impact. rasayanjournal.co.in The development of heterogeneous and recyclable catalysts, such as lipases or supported metal catalysts, is another cornerstone of green synthesis, as it allows for easy separation of the catalyst from the reaction mixture and its reuse in multiple cycles. mdpi.commdpi.com

Atom Economy and Multicomponent Reactions (MCRs): Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental principle of green chemistry. Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. mdpi.com The Hantzsch pyridine synthesis is a classic example of an MCR. Modern variations of MCRs for synthesizing heterocyclic compounds often employ green catalysts and solvents to further enhance their sustainability. mdpi.com

The table below summarizes green approaches applicable to the synthesis of related amines.

| Green Chemistry Principle | Methodology/Example | Key Advantages | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave-assisted synthesis of pyridine derivatives. | Drastically reduced reaction times, higher yields, energy efficiency. | nih.gov, researchgate.net |

| Safer Solvents | Synthesis in aqueous media or bio-solvents (e.g., eucalyptol). | Reduced toxicity and environmental impact, simplified purification. | mdpi.com, nih.gov |

| Catalysis | Use of recyclable heterogeneous or biocatalysts (e.g., lipases). | Catalyst reusability, reduced waste, milder reaction conditions. | mdpi.com, nih.gov |

| Atom Economy | One-pot multicomponent reactions (MCRs). | High efficiency, reduced number of synthetic steps, molecular diversity. | mdpi.com |

| Waste Reduction | Direct cycle between a coproduct and reactant in amine synthesis. | Maximizes reactant efficiency, minimizes waste generation. | rsc.org |

By integrating these green principles, the synthesis of this compound and other valuable amine compounds can be made more sustainable, safer, and economically viable.

Biological and Pharmacological Investigations of 2 3,5 Dichloro Pyridin 2 Yl Ethylamine

Anticancer Activities and Cytotoxicity Studies

In Vitro Anti-proliferative Effects on Cancer Cell Lines

No data is publicly available regarding the in vitro anti-proliferative effects of 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine on any cancer cell lines.

Investigations into Apoptosis Induction and Cell Cycle Modulation

There are no published studies investigating the potential of this compound to induce apoptosis or modulate the cell cycle in cancerous or non-cancerous cells.

Antimicrobial Properties and Spectrum of Activity

Antibacterial Efficacy Against Various Bacterial Strains

Information regarding the antibacterial efficacy of this compound against any bacterial strains is not available in the current scientific literature.

Potential Antifungal Activity

There is no available research on the potential antifungal activity of this compound.

Exploration of Other Pharmacological Potentials

No other pharmacological activities or potentials for this compound have been reported in the scientific literature.

Studies on Antidepressant and Analgesic Properties (Contextual for related pyridin-2-yl-methylamine derivatives)

Derivatives of pyridin-2-yl-methylamine have been a subject of interest for their potential applications in treating chronic pain and depression. Research has focused on their interaction with serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is a known target for analgesic and antidepressant medications. google.comnih.gov

Compounds within the aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone class have been identified as potent 5-HT1A receptor agonists. nih.gov Modifications to the pyridine (B92270) ring, such as the addition of methyl and methylamino groups, have been shown to synergistically enhance their agonist properties. nih.gov In preclinical studies using the forced swimming test in rats, a model for assessing antidepressant potential, lead compounds from this class inhibited immobility more effectively than the established antidepressant imipramine (B1671792) after a single oral administration. nih.gov

Furthermore, certain pyridin-2-yl-methylamine derivatives have demonstrated significant analgesic activity in animal models of neuropathic pain. google.com The analgesic effects of these compounds were found to be as potent as reference analgesics like baclofen. Notably, the pain-relieving effect persisted and remained stable for at least six days after the cessation of treatment, a significant advantage over the transient effects observed with baclofen. google.com This sustained action points to a considerable therapeutic potential for treating chronic pain syndromes of neuropathic origin. google.com

Investigations into Anti-inflammatory Activity

The anti-inflammatory potential of heterocyclic compounds, including those with pyridine and dichlorophenyl motifs, has been an active area of research. While direct studies on this compound are not extensively detailed in the provided context, the activity of structurally related compounds provides valuable insight. For instance, a series of thiazolotriazoles synthesized with a 2,4-dichloro-5-fluorophenyl group exhibited significant anti-inflammatory activity. nih.gov Similarly, novel dispiro compounds have shown remarkable anti-inflammatory effects in animal models relative to the standard drug indomethacin (B1671933). researchgate.net

The mechanism of anti-inflammatory action often involves the inhibition of cyclooxygenase (COX) enzymes. Studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed potent and selective inhibition of COX-2. nih.gov Combination therapies, such as using lipophilic grape seed proanthocyanidin (B93508) with camellia oil, have demonstrated synergistic anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6, and inhibiting the NF-κB and MAPK signaling pathways. mdpi.com

| Compound Class | Key Structural Feature | Observed Anti-inflammatory Activity | Reference |

|---|---|---|---|

| Thiazolotriazoles | 2,4-dichloro-5-fluorophenyl | Excellent anti-inflammatory activity in preclinical models. | nih.gov |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | Diaryl pharmacophore on an imidazo[4,5-b]pyridine core | Potent and selective COX-2 inhibition. | nih.gov |

| Dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones | Spiroheterocyclic system | Remarkable activity relative to indomethacin in animal models. | researchgate.net |

Screening for Antiviral Properties

The pyridine nucleus is recognized as a "privileged structure" in medicinal chemistry, and its derivatives are frequently investigated for a wide range of therapeutic properties, including antiviral activity. nih.govmdpi.com The search for new antiviral agents has become increasingly urgent, particularly in the context of global health threats like the SARS-CoV-2 pandemic. nih.govmdpi.com

Research into pyridine compounds has yielded derivatives with promising antiviral effects. nih.gov For example, in a study screening derivatives of epoxybenzooxocinopyridine for activity against SARS-CoV-2, one compound featuring a 3,4-dihydroquinoxalin-2-one side group demonstrated antiviral activity comparable to the reference drug tilorone. mdpi.com This compound was found to inhibit the virus-induced cytopathic effect (CPE) in Vero E6 cell cultures. mdpi.com Other synthesized derivatives in the same study, however, did not show a significant ability to suppress viral replication. mdpi.com This highlights the high degree of structural specificity required for antiviral action. The general findings support the continued exploration of pyridine-containing scaffolds in the development of novel antiviral therapeutics. nih.gov

Enzyme Inhibition Studies (Contextual for related pyridines/pyrimidines, e.g., Methionine S-Adenosyltransferase-2, ROS1 kinase)

Pyridine and pyrimidine (B1678525) scaffolds are integral to the design of inhibitors for various enzymes implicated in cancer, such as ROS1 kinase and Methionine S-Adenosyltransferase-2 (MAT2A).

ROS1 Kinase Inhibition: The ROS1 receptor tyrosine kinase is an established therapeutic target in non-small-cell lung cancer (NSCLC). nih.govprecisionbusinessinsights.com Crizotinib, a potent inhibitor of ALK, c-MET, and ROS1, features a 2-aminopyridine (B139424) moiety that is crucial for binding to the ATP-binding pocket of these kinases. acs.orgmdpi.com This interaction typically involves hydrogen bonds with key amino acid residues in the kinase's hinge region. acs.org The development of next-generation ROS1 inhibitors often uses the pyridine or pyrimidine core as a foundational structure. acs.orgnih.gov For example, novel 2-amino-pyridine derivatives have been designed and synthesized, with compounds showing significant ROS1 inhibitory activity with IC50 values in the nanomolar range. nih.gov

Methionine S-Adenosyltransferase-2 (MAT2A) Inhibition: MAT2A, an enzyme that synthesizes S-adenosylmethionine (SAM), is upregulated in several cancers, making it an attractive target for antineoplastic agents. nih.govresearchgate.netprobiologists.com Inhibition of MAT2A is particularly effective in cancers with a deletion of the MTAP gene. probiologists.com Fluorinated N,N-dialkylaminostilbenes (FIDAS agents) containing pyridine or pyrimidine rings have been identified as potent MAT2A inhibitors. nih.govacs.org These modifications have led to compounds with activity in the low nanomolar range. nih.gov Several MAT2A inhibitors with pyridine or related heterocyclic cores are under investigation, showing promise in blocking the proliferation of cancer cells. medchemexpress.com

| Inhibitor | Target Enzyme | Scaffold | IC50 Value | Reference |

|---|---|---|---|---|

| Crizotinib | ROS1 | Pyridine | 9.8 nM (against CD74-ROS1+ cells) | acs.org |

| Compound 13d | ROS1 | 2-Amino-pyridine | 440 nM | nih.gov |

| Compound 14c | ROS1 | 2-Amino-pyridine | 370 nM | nih.gov |

| PF-9366 | MAT2A | Not specified | 420 nM | medchemexpress.com |

| FIDAS-5 | MAT2A | Not specified | 2.1 µM | medchemexpress.com |

| AGI-24512 | MAT2A | Not specified | 8 nM | medchemexpress.com |

Complexation with Metal Ions and Resulting Bioactivity

The incorporation of metal ions into organic ligand structures can significantly alter their biological properties, often enhancing their therapeutic potential. Pyridine-containing molecules, such as this compound, are excellent candidates for forming stable coordination complexes with a variety of transition metals. wikipedia.orgnih.gov

Formation of Coordination Complexes with Transition Metals

Pyridine and its derivatives are common ligands in coordination chemistry. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers. wikipedia.org Ligands containing a pyridine ring and an additional donor group, such as the ethylamine (B1201723) side chain in the title compound, can act as bidentate ligands, chelating the metal ion to form a stable ring structure. nih.gov For example, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating with metals like Ni(II), Cu(II), and Zn(II) through its amine and thiol groups to form a five-membered chelate ring. nih.gov Depending on the metal ion and reaction conditions, pyridine-based ligands can form complexes with various geometries, including octahedral, tetrahedral, and square planar. wikipedia.orgnih.gov

Cytotoxic Activity of Metal-Complexed Chemical Compound

The complexation of bioactive ligands with metal ions is a well-established strategy for developing novel anticancer agents. nih.gov Metal complexes often exhibit enhanced cytotoxic activity compared to the free ligands, a phenomenon attributed to mechanisms distinct from traditional chemotherapeutics like cisplatin. mdpi.com

For instance, palladium(II) and gold(III) complexes with thio-uracil derivatives have shown significantly enhanced cytotoxic effects against human cervical carcinoma cells (HeLa) compared to the ligands alone. mdpi.com A Pd(II) complex of 6-propyl-2-thiouracil was found to be 149 times more cytotoxic than the free ligand against the HeLa cell line. mdpi.com Similarly, iridium(III) complexes containing substituted pyridine ligands have demonstrated IC50 values in the low micromolar range against MCF-7 (breast) and HT-29 (colorectal) cancer cell lines, showing a significant increase in cytotoxicity compared to cisplatin. uni-muenchen.de The formation of coordination complexes with metals like palladium, platinum, copper, and gold can lead to potent cytotoxins, representing a promising avenue for the development of new anticancer drugs. nih.govnih.gov

| Complex Type | Cancer Cell Line | IC50 Value | Key Finding | Reference |

|---|---|---|---|---|

| Pd(II) complex with 6-propyl-2-thiouracil | HeLa (Cervical Carcinoma) | 0.00064 mM | 149-fold higher cytotoxicity than the free ligand. | mdpi.com |

| Iridium(III) complex 1 | MCF-7 (Breast Adenocarcinoma) | 2.1 µM | Nearly 20-fold increase in activity compared to cisplatin. | uni-muenchen.de |

| Iridium(III) complex 2 | MCF-7 (Breast Adenocarcinoma) | 1.8 µM | Over 20-fold increase in activity compared to cisplatin. | uni-muenchen.de |

| Iridium(III) complex 1 | HT-29 (Colorectal Adenocarcinoma) | 2.0 µM | Nearly 48-fold increase in activity compared to cisplatin. | uni-muenchen.de |

| Pd(II) complex with Phenyl substitutions | HeLa, HL-60, U-937 | 46.39 - 62.74 µM | Moderate cytotoxic effect observed. | nih.gov |

Research on DNA Binding of this compound Metal Complexes Remains Undisclosed

Initial investigations into the biological and pharmacological properties of metal complexes derived from this compound have not yet publicly detailed their interactions with DNA. A thorough review of available scientific literature and research databases did not yield specific studies focusing on the DNA binding properties of these particular metal complexes.

While the study of how metal complexes interact with DNA is a significant area of research in the development of new therapeutic agents, information regarding the binding modes, affinity, and potential cleavage activity of complexes involving this compound is not presently available in published research.

Further research is required to elucidate the potential of these specific compounds to interact with DNA, which would be a critical step in understanding their pharmacological mechanism of action and their potential applications in medicine. Without such studies, a detailed analysis of their DNA binding properties cannot be provided.

Elucidation of the Molecular Mechanism of Action of 2 3,5 Dichloro Pyridin 2 Yl Ethylamine

Cellular and Subcellular Targets of the Chemical Compound

The biological activity of a chemical compound is defined by its interactions with cellular and subcellular targets. These interactions can lead to a cascade of events that result in a therapeutic or toxic effect. For compounds like 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, potential targets range from structural proteins to critical components of microbial cells.

The disruption of microtubules, which are dynamic polymers of α- and β-tubulin, is a validated and effective strategy in cancer therapy. These cytoskeletal structures are essential for maintaining cell shape, motility, and, most critically, for the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics can induce mitotic arrest, leading to cell death, a process known as mitotic catastrophe. nih.govsciprofiles.com

Antimitotic agents can function by either stabilizing or destabilizing microtubules. For instance, vinca (B1221190) alkaloids like vincristine (B1662923) inhibit tubulin polymerization, leading to microtubule disassembly. researchgate.net Research into novel tubulin polymerization inhibitors has identified various chemical scaffolds capable of this activity. mdpi.com While direct studies on this compound are not extensively available, the exploration of small molecules for this purpose is an active area of research. For example, the 2-aminoimidazoline (B100083) derivative OAT-449 has been identified as a potent inhibitor of tubulin polymerization, demonstrating efficacy in the nanomolar range across multiple cancer cell lines. nih.govpan.pl This compound, like vincristine, destabilizes tubulin polymers, causing cell cycle arrest at the G2/M phase and inducing mitotic catastrophe. nih.govsciprofiles.com

Table 1: Examples of Tubulin Polymerization Inhibitor Classes and Mechanisms This table provides illustrative examples of compound classes known to inhibit tubulin polymerization and is not specific to this compound.

| Compound Class | Example | Mechanism of Action | Target Site |

| Vinca Alkaloids | Vincristine | Inhibits tubulin polymerization by binding to the β-tubulin subunit. researchgate.net | Vinca domain |

| Colchicine (B1669291) Derivatives | Colchicine | Binds to tubulin, preventing its polymerization into microtubules. researchgate.net | Colchicine-binding site |

| Arylthioindoles | ATI Derivatives | Inhibit tubulin assembly by interacting with the colchicine site on β-tubulin. mdpi.com | Colchicine-binding site |

| Imidazo-pyridines | 2-aryl-3-arylamino-imidazo-pyridines | Disrupts tubulin-microtubule dynamics, similar to combretastatin (B1194345) A-4 (CA-4). mdpi.com | Colchicine-binding site |

Disruption of Microbial Cell Membranes in Antimicrobial Activity

A primary mechanism for many antimicrobial agents is the disruption of the physical integrity of the microbial cell membrane. nih.gov The bacterial membrane, rich in negatively charged phospholipids, is a key target for cationic molecules that can lead to membrane depolarization, pore formation, and leakage of essential cytoplasmic contents, ultimately causing cell death. pan.plnih.gov

Antimicrobial peptides (AMPs), for instance, often function through membrane-active mechanisms. nih.govfrontiersin.org These peptides can interact with the lipid bilayer, causing permeabilization and loss of the membrane potential. nih.gov This mode of action is advantageous as it is metabolically costly for microbes to develop resistance by altering their fundamental membrane structure. frontiersin.org While specific experimental data on the membrane-disrupting capabilities of this compound is limited, the general principle remains a critical area of investigation for novel antimicrobial compounds. The measurement of leakage of UV-absorbing materials (at 260 nm) from bacterial cells is a common method to quantify membrane damage. nih.gov

Targeting essential microbial metabolic pathways that are absent in or significantly different from the host is a classic and effective antimicrobial strategy. This approach can starve the pathogen of essential building blocks or energy, thereby inhibiting its growth and proliferation.

One such critical pathway in bacteria is the NAD salvage pathway, where nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is synthesized from precursors. The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in this pathway and is essential for maintaining NAD levels, which are vital for cellular redox reactions. researchgate.net Inhibition of NAMPT has emerged as a therapeutic strategy. Notably, compounds containing a 2,6-dichloropyridine (B45657) cap group have been disclosed as potent NAMPT inhibitors, highlighting the potential for dichlorinated pyridine (B92270) structures to interfere with this crucial metabolic pathway. researchgate.net Another example of metabolic interference involves polyamine metabolism. Polyamines are critical for bacterial growth and membrane stability, and their levels are tightly regulated, in part by the enzyme SpeG (polyamine N-acetyltransferase). Inhibition of SpeG can lead to reduced bacterial proliferation and increased membrane permeability.

Receptor and Enzyme Interaction Profiling

The specific binding of a molecule to proteins such as receptors and enzymes dictates its pharmacological profile. Profiling these interactions, often with reference to structurally related compounds, can predict the biological activities of a new chemical entity.

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime drug targets. Pyridine-containing scaffolds are common cores for many kinase inhibitors.

Based on structural similarity, several classes of kinase inhibitors containing pyridine or related heterocycles suggest potential activities for this compound.

Tie-2 Kinase: The receptor tyrosine kinase Tie-2 is crucial for angiogenesis. Potent and selective inhibitors of Tie-2 kinase based on a 2-(pyridin-2-yl)-1,3,5-triazine scaffold have been developed. researchgate.net

DNA-Dependent Protein Kinase (DNA-PK): This kinase is a central component of the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks. Its inhibition can sensitize cancer cells to radiation. A novel class of potent and selective DNA-PK inhibitors has been identified based on an imidazo[4,5-c]pyridine-2-one scaffold. google.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-known oncogene. Novel inhibitors that potently target drug-resistant EGFR mutants have been discovered from a 1H-pyrazolo[3,4-d]pyrimidine core structure, which incorporates a pyridin-2-ylmethoxy phenyl group. whiterose.ac.uk

Table 2: Kinase Inhibition by Structurally Related Pyridine-Containing Compounds

| Compound Class | Target Kinase | Biological Process |

| 2-(Pyridin-2-yl)-1,3,5-triazines | Tie-2 | Angiogenesis researchgate.net |

| Imidazo[4,5-c]pyridine-2-ones | DNA-PK | DNA Repair (NHEJ) google.com |

| Pyrazolo[3,4-d]pyrimidines | EGFR | Cell Proliferation, Survival whiterose.ac.uk |

DNA Gyrase Inhibition Mechanisms

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. This enzyme, composed of GyrA and GyrB subunits, is a clinically validated target for antibiotics because it is essential for bacteria and absent in humans.

Inhibition can occur through different mechanisms. The well-known fluoroquinolone antibiotics function by stabilizing a covalent complex between the GyrA subunit and cleaved DNA, leading to lethal double-strand breaks. Another strategy involves targeting the ATP-binding site located on the GyrB subunit, which prevents the enzyme from utilizing the energy required for its catalytic cycle.

The dichloropyridine scaffold is a key feature in several classes of developmental DNA gyrase inhibitors.

Pyridine 3-Carboxamides: Research has focused on pyridine 3-carboxamide derivatives as inhibitors of DNA gyrase and the related topoisomerase IV. Synthesis of these compounds has involved the use of 4-amino-2,6-dichloropyridine, leading to potent dual inhibitors that target the ATP binding site of GyrB.

[E]-N-benzylidene-3,5-dichloropyridine-4-amines: Molecular docking studies have shown that derivatives of 3,5-dichloropyridine-4-amine can bind effectively to the active site of the DNA gyrase receptor, suggesting a potential inhibitory action. researchgate.net

Spiropyrimidinetriones (SPTs): This novel class of DNA gyrase inhibitors has been developed using precursors such as 2,4-dichloropyridine. These compounds have a unique mode of action and are not cross-resistant with fluoroquinolones.

Table 3: Dichloropyridine-Containing Scaffolds as DNA Gyrase Inhibitors

| Scaffold Class | Precursor/Moiety | Target Subunit |

| Pyridine 3-Carboxamides | 4-Amino-2,6-dichloropyridine | GyrB (ATP Site) |

| Piperidine Derivatives | Dichloropyridine | Gyrase/Topoisomerase IV |

| [E]-N-benzylidene-amines | 3,5-Dichloropyridine-4-amine | DNA Gyrase Receptor researchgate.net |

| Spiropyrimidinetriones | 2,4-Dichloropyridine | DNA Gyrase |

Aldose Reductase Inhibition Pathways

There is no available data from in vitro or in vivo studies to characterize the interaction of this compound with the aldose reductase enzyme. Research on other compounds has identified various mechanisms of aldose reductase inhibition, but none of these studies have included the specific compound .

Signaling Pathway Modulation Investigations

Similarly, there is a lack of research investigating the effects of this compound on any cellular signaling pathways. Scientific inquiry into how this compound might influence signal transduction cascades, receptor interactions, or gene expression is currently absent from the published literature.

Without dedicated research on this compound, any discussion of its molecular mechanism of action would be purely speculative. Further investigation through targeted biochemical and cellular assays would be necessary to determine the biological properties of this compound.

Structure Activity Relationship Sar and Rational Design Strategies for 2 3,5 Dichloro Pyridin 2 Yl Ethylamine Derivatives

Influence of Halogenation Patterns on Biological Efficacy

The presence and positioning of halogen atoms on the pyridine (B92270) ring are critical determinants of the biological activity of this class of compounds. Halogen-substituted π-depleted heteroaromatics are recognized as important intermediates and precursors for pharmacologically active compounds. researchgate.net The dichloro-substitution at the 3 and 5 positions of the pyridine ring in the parent compound establishes a specific electronic and steric profile that significantly influences its interactions with biological targets.

Studies on related structures, such as dichlorinated benzenesulfonamide (B165840) analogs, provide insights into the role of halogenation. For instance, in a series of analogs of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, the dichlorophenyl moiety was found to be crucial for activity. nih.govnih.gov Altering the halogenation pattern can have profound effects. Research on pyridine derivatives has shown that while some substitutions enhance activity, the inclusion of halogen atoms can sometimes lead to lower antiproliferative activity, suggesting that the nature and position of the halogen are key. mdpi.com

The combined toxicity of 3,4-dichloroaniline (B118046) with other materials has been shown to be dependent on the specific biological system, indicating that the effects of dichlorinated aromatic structures can be complex and species-dependent. mdpi.com In the crystal structure of a related compound, 3,5-Dichloro-6-methylpyridin-2-amine, intramolecular N–H···Cl contacts are observed, which stabilize the molecular conformation and can influence binding affinity. researchgate.net

Table 1: Influence of Aromatic Ring Substitutions on Biological Activity in Related Compound Classes

| Base Scaffold | Substitution Change | Observed Effect on Activity | Reference |

| 2,4-Dichloro-N-(phenyl)benzenesulfonamide | 3,5-dichloro substitution on phenyl ring | Critical for high transcriptional potency | nih.gov |

| Pyridine Derivatives | Addition of halogen atoms | Can exhibit lower antiproliferative activity | mdpi.com |

| Pyridine Derivatives | Addition of -OCH3, -OH, -C=O, NH2 groups | Enhanced antiproliferative activity | mdpi.com |

This table presents data from related but distinct chemical series to infer potential SAR trends for 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine derivatives.

Impact of Amine Moiety Modifications on Pharmacological Profiles

The ethylamine (B1201723) side chain is a key functional group that can be extensively modified to alter the pharmacological properties of the molecule. Modifications can include N-alkylation, N-acylation, N-arylation, or incorporation of the nitrogen into a heterocyclic system. Such changes can impact a compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.

In studies of antimalarial 3,5-diaryl-2-aminopyridines, modifications to the 2-amino group often resulted in a loss of antimalarial activity, highlighting its critical role in the pharmacophore. nih.govmmv.org Similarly, for triazolopyrimidine-based inhibitors, systematic optimization of an aryl amine moiety was undertaken to improve potency and in vivo characteristics. nih.gov These examples underscore the sensitivity of biological activity to changes in the amine portion of a molecule.

The introduction of different substituents on the amine nitrogen can also influence how the molecule is recognized by its target. For instance, the synthesis of various N-Arylpyrimidin-2-amine derivatives demonstrated that different aryl groups could be appended, which would be expected to significantly alter the resulting compound's biological profile. mdpi.com Research on immunostimulating RNA has also shown that terminal amine group modifications can significantly improve biological functionality. mdpi.com

Role of Pyridine Ring Substituents on Bioactivity and Selectivity

In a study of 5-substituted pyridine analogues, introducing bulky moieties such as phenyl or heteroaryl groups at the C5 position had a significant impact on neuronal nicotinic acetylcholine (B1216132) receptor binding affinity, with some analogues showing sub-nanomolar Ki values. nih.gov This demonstrates that even with a core structure, modifications at other positions of the pyridine ring can drastically alter target engagement. Similarly, structure-activity relationship studies on antimalarial aminopyridines revealed that replacing the pyridine core with a pyrazine (B50134) ring yielded a new series with potent oral activity, while other changes to the pyridine core were detrimental. nih.govmmv.org This highlights the unique importance of the pyridine scaffold itself.

General findings for pyridine derivatives indicate that the presence of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas bulky groups might have the opposite effect. mdpi.com

Table 2: Effect of Pyridine Ring Modifications on Antimalarial Activity of 2-Aminopyridine (B139424) Analogs

| Modification | Resulting Activity | Reference |

| Replacement of pyridine core with pyrazine | Potent oral antimalarial activity | nih.govmmv.org |

| Other changes to the pyridine core | Loss of antimalarial activity | nih.govmmv.org |

| Replacement/substitution of the 2-amino group | Loss of antimalarial activity | nih.govmmv.org |

This table summarizes findings from a study on 3,5-diaryl-2-aminopyridines, providing insights into the structural sensitivity of the pyridine core.

Ligand Design Principles for Enhanced Metal Complexation and Bioactivity

The 2-(pyridin-2-yl)ethanamine scaffold is an effective chelating ligand, capable of coordinating with various metal ions through the pyridine nitrogen and the terminal amine nitrogen. The 3,5-dichloro substitutions modify the electronic properties of the pyridine nitrogen, which can influence the stability and reactivity of the resulting metal complexes.

The design of ligands for metal complexes is crucial for their application in catalysis and medicine. The versatility of related pyridylamine ligands is well-documented; for example, 2,2'-dipyridylamine (B127440) can adopt numerous coordination modes and stabilize complexes with one or more metal centers. nsf.gov

A structurally related ligand, N-[(5-methylthiophen-2-yl)methylidene]-2-(pyridin-2-yl)ethanamine, forms a stable, distorted square-planar complex with Palladium(II). nih.govresearchgate.net In this complex, the ligand is bidentate, coordinating through two nitrogen atoms to form a six-membered chelate ring. nih.govresearchgate.net This demonstrates the inherent ability of the 2-(pyridin-2-yl)ethanamine framework to act as a chelator, a property that would be retained by the 3,5-dichloro derivative. The design of such complexes can be guided by principles that aim to create stable, air-insensitive compounds for applications like catalysis. researchgate.net The use of natural or "green" ligands in metallodrug design is also an emerging area, where the ligand itself contributes to the biological activity. mdpi.com

Table 3: Crystallographic Data for a Related Palladium(II) Complex

| Parameter | Value | Reference |

| Compound | [PdCl2(C13H14N2S)] | nih.govresearchgate.net |

| Coordination Geometry | Distorted Square-Planar | nih.govresearchgate.net |

| Chelate Ring | Six-membered | nih.govresearchgate.net |

| N2–Pd1–N1 Angle | 81.73 (7)° | nih.govresearchgate.net |

| Cl2–Pd1–Cl1 Angle | 92.34 (2)° | nih.govresearchgate.net |

This table features data for Dichlorido{N-[(5-methylthiophen-2-yl)methylidene]-2-(pyridin-2-yl)ethanamine-κ2 N,N′}palladium(II), a structurally analogous complex.

Rational Design Approaches for Improved Potency and Target Specificity

Rational design strategies leverage computational and SAR data to guide the synthesis of new derivatives with improved properties. For this compound, this involves a systematic exploration of its chemical space.

One approach is scaffold hopping, where the pyridine core might be replaced by another heterocycle to discover novel active series, a strategy that proved successful for certain antimalarial aminopyridines where a pyrazine core was substituted. nih.govmmv.org Another key strategy is structure-based design, which uses the 3D structure of a target protein to design ligands that fit optimally into the binding site.

Computational Chemistry and Molecular Modeling Investigations on 2 3,5 Dichloro Pyridin 2 Yl Ethylamine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. scirp.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties. scirp.org

For 2-(3,5-Dichloro-pyridin-2-YL)-ethylamine, DFT calculations using a basis set like 6-311++G(d,p) would first be employed to find the molecule's most stable three-dimensional conformation (optimized geometry). ijesit.com From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles provide a detailed structural portrait. semanticscholar.org

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive and can be more easily polarized. scirp.orgsemanticscholar.org This gap is instrumental in understanding the charge transfer interactions that can occur within the molecule, which is often linked to its biological activity. scirp.org

For instance, in a study of 5-chloro-2-hydroxypyridine, the HOMO-LUMO gap was calculated to understand the charge transfer interactions within the molecule. ijesit.com Similarly, analysis of chlorinated polycyclic aromatic hydrocarbons has shown that properties like HOMO and LUMO energies are correlated with binding affinity and toxicity. biorxiv.org These quantum chemical methods can also be used to calculate other electronic properties such as the Mulliken charge distribution, which reveals the partial charge on each atom and helps identify potential sites for electrophilic and nucleophilic attack. semanticscholar.org

Table 1: Representative Quantum Chemical Properties Calculated for Chlorinated Aromatic Compounds Note: This table presents typical data obtained for similar compounds, as specific values for this compound are not publicly available. The methods shown are standard for this type of analysis.

| Parameter | Method | Basis Set | Typical Value/Observation | Significance | Reference |

| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | -6 to -7 eV | Electron donating capacity | scirp.org |

| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | -1 to -2 eV | Electron accepting capacity | scirp.org |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311++G(d,p) | ~4.8 eV | Chemical reactivity, stability | scirp.org |

| Dipole Moment | DFT (B3LYP) | 6-311++G(d,p) | Varies | Molecular polarity | biorxiv.org |

| Mulliken Charges | HF/DFT | 6-311+G(d,p) | Atom-specific | Reactivity sites | semanticscholar.org |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, which is typically a protein. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, whose structure is often obtained from the Protein Data Bank (PDB). mdpi.com Using software like AutoDock Vina, the ligand is placed into the binding site of the protein, and its various possible conformations and orientations are evaluated based on a scoring function, which estimates the binding affinity. mdpi.comnih.gov

The primary output of a molecular docking simulation is the binding affinity, typically expressed in kcal/mol. nih.gov A lower (more negative) binding energy value indicates a more stable and favorable protein-ligand complex. researchgate.net For example, in a study of thiopyrano[2,3-b]quinoline derivatives, binding affinities ranging from -5.3 to -6.1 kcal/mol were calculated, allowing researchers to rank the compounds based on their potential efficacy. nih.gov

Conformational analysis during docking reveals the most energetically favorable three-dimensional shape the ligand adopts to fit within the binding pocket of the target. This analysis is critical because the ligand's "active" conformation when bound to a protein may differ significantly from its lowest energy state in solution.

Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group in our compound) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the dichloropyridine ring) and hydrophobic amino acid residues in the binding pocket.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings, such as the pyridine (B92270) ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

A study on a related compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, used molecular docking to investigate its interaction with bovine serum albumin (BSA). nih.gov The study identified that the compound binds to Site I (subdomain IIA) of BSA, and the binding was spontaneous and driven by enthalpy, suggesting strong intermolecular forces at play. nih.gov Similarly, docking studies on other chlorinated derivatives have successfully identified key amino acid residues involved in forming hydrogen bonds and other crucial interactions within the active site of enzymes like dihydrofolate reductase. mdpi.com

Table 2: Example of Molecular Docking Results for a Pyridine Derivative Note: This table is based on findings for 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide with DHFR to illustrate typical docking output.

| Parameter | Value/Description | Reference |

| Target Protein | Dihydrofolate Reductase (DHFR) | mdpi.com |

| Binding Affinity (ΔG) | -9.0 kcal/mol | mdpi.com |

| Interacting Residues | Asp 21, Ser 59, Tyr 22 | mdpi.com |

| Interaction Types | Hydrogen bonds, Hydrophobic interactions | mdpi.com |

Molecular Dynamics Simulations for Ligand-Protein Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows researchers to assess the stability of the protein-ligand complex in a simulated physiological environment (including water and ions) and to observe how the interactions evolve. researchgate.net

An MD simulation typically starts with the best-docked pose from a molecular docking study. Over a simulation time of nanoseconds to microseconds, the trajectory of the complex is analyzed. Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex is not undergoing major conformational changes and remains stable. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can reveal flexibility that may be important for its function or for ligand binding. researchgate.net

MD simulations are essential for validating docking results and providing a more realistic picture of the binding event. nih.gov For example, MD simulations have been used to support the development of new pyridine-based protein kinase C agonists by assessing their behavior in membrane bilayers, which is a crucial aspect of their biological context. nih.gov A technique known as Thermal Titration Molecular Dynamics (TTMD) can also be employed, which involves running simulations at progressively higher temperatures to qualitatively estimate the stability of the protein-ligand complex. nih.gov

De Novo Drug Design and Virtual Screening for Novel Analogues

Computational methods are not only for analyzing existing compounds but also for designing new ones. De novo drug design aims to generate novel molecular structures from scratch that are predicted to have specific desirable properties. nih.gov

Starting with this compound as a lead compound or fragment, algorithms can build new molecules by adding, removing, or substituting chemical groups. Modern approaches often use chemical language models (CLMs) and other machine learning techniques to generate molecules as SMILES strings, which can then be evaluated for drug-likeness, synthesizability, and predicted bioactivity. nih.gov

Virtual screening is another powerful technique used to search large compound libraries for molecules that are likely to bind to a specific target. nih.gov This can be done through:

Ligand-based virtual screening: Searching for molecules that are structurally similar to a known active compound like this compound.

Structure-based virtual screening: Docking thousands or millions of compounds from a library into the target protein's binding site and prioritizing those with the best predicted binding affinities.

A collaborative virtual screening effort for imidazo[1,2-a]pyridine (B132010) derivatives successfully expanded a hit chemotype, improving antiparasitic activity and providing a rich structure-activity relationship (SAR) to guide further optimization. nih.gov This demonstrates how virtual screening can rapidly explore the chemical space around a core structure to identify improved analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, electronic properties, and hydrophobicity) determine its activity.

To build a QSAR model for analogues of this compound, one would need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values). nih.gov For each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties.

Using statistical methods like multiple linear regression or machine learning algorithms, a model is created that correlates the descriptors with the observed activity. nih.gov A robust QSAR model, once validated, can be used to:

Predict the activity of new, untested compounds. researchgate.net

Understand which structural features are most important for activity, providing valuable guidance for drug design.

Prioritize which new analogues should be synthesized and tested in the lab.

QSAR models have been successfully developed for various classes of compounds, including pyridine derivatives, to predict their activity against targets like osteosarcoma or to assess toxicity. nih.govresearchgate.net The quality of a QSAR model is typically assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.com

Advanced Analytical and Spectroscopic Characterization of 2 3,5 Dichloro Pyridin 2 Yl Ethylamine

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the unambiguous assembly of the molecular skeleton.

For 2-(3,5-dichloro-pyridin-2-yl)-ethylamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethylamine (B1201723) side chain. The two aromatic protons on the dichloropyridine ring are in different chemical environments and are expected to appear as doublets due to spin-spin coupling. The ethylamine moiety would present as two multiplets, characteristic of an A2B2 system, corresponding to the two methylene (B1212753) (-CH2-) groups. The protons of the amine (-NH2) group may appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment, distinguishing between aromatic, aliphatic, and carbons bonded to heteroatoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted data based on analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.25 | d | ~2.5 | H-6 (Pyridine) |

| ~7.80 | d | ~2.5 | H-4 (Pyridine) |

| ~3.15 | t | ~6.8 | -CH₂-CH₂-NH₂ |

| ~3.05 | t | ~6.8 | -CH₂-CH₂-NH₂ |

| ~1.50 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted data based on analogous structures.

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-2 (Pyridine, C-CH₂) |

| ~145.0 | C-6 (Pyridine, C-H) |

| ~138.0 | C-4 (Pyridine, C-H) |

| ~131.0 | C-3/C-5 (Pyridine, C-Cl) |

| ~129.0 | C-5/C-3 (Pyridine, C-Cl) |

| ~42.0 | -CH₂-NH₂ |

| ~39.0 | -CH₂-CH₂-NH₂ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of the primary amine group (-NH2) would be indicated by two medium-intensity sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. Aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring would be seen just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Finally, the C-Cl stretching vibrations would produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl) |

| 1600 - 1450 | C=N, C=C Stretch | Pyridine Ring |

| 1650 - 1550 | N-H Bend | Primary Amine |

| 800 - 600 | C-Cl Stretch | Chloro-aromatic |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₇H₈Cl₂N₂), the molecular weight is 191.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191. A key feature would be the isotopic pattern of this peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic pattern for a molecule containing two chlorine atoms, with peaks at M⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. nih.gov This technique distinguishes between compounds with the same nominal mass but different chemical formulas. For the title compound, HRMS would confirm the formula C₇H₈Cl₂N₂ by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). nih.gov

Table 4: Predicted HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass |

| [M+H]⁺ | [C₇H₉Cl₂N₂]⁺ | 191.0194 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density within the crystal.

This analysis provides unambiguous data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the exact conformation of the ethylamine side chain relative to the pyridine ring. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the amine group and halogen bonding involving the chlorine atoms, which dictate how the molecules pack together in the solid state. While a specific crystal structure for the title compound is not publicly available, the technique has been successfully applied to numerous related dichloropyridine and quinoxaline (B1680401) derivatives, demonstrating its utility in this chemical space. nih.govup.ac.zaresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Flash Column Chromatography)

Chromatographic methods are essential for both the purification of synthetic products and the assessment of their purity. Flash column chromatography is a widely used preparative technique for isolating a desired compound from a mixture of reactants, byproducts, and catalysts. wfu.edu

The purification of this compound would typically be performed using a column packed with silica (B1680970) gel, a polar stationary phase. wiley-vch.dersc.org The crude product mixture is loaded onto the column, and a mobile phase (eluent) of moderate polarity is passed through it. A common eluent system would be a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes. Due to the basic nature of the amine group, which can interact strongly with the acidic silica gel leading to poor separation ("streaking"), a small amount of a base such as triethylamine (B128534) (e.g., 1-3%) is often added to the eluent system. rochester.edu Fractions are collected as the eluent exits the column and analyzed by a simpler technique like Thin Layer Chromatography (TLC) to identify those containing the pure product.

Biological Assay Methodologies for Activity Profiling

To determine the potential biological or pharmacological activity of this compound, a variety of in vitro assay methodologies can be employed. These assays are designed to measure the interaction of the compound with specific biological targets or its effect on cellular processes. The choice of assays is often guided by the structural features of the molecule and its similarity to known bioactive compounds.

Enzyme Inhibition Assays: Many pyridine-containing molecules are known to be inhibitors of enzymes, particularly protein kinases. An enzyme inhibition assay would measure the ability of the compound to reduce the activity of a specific enzyme. This is often done by monitoring the conversion of a substrate to a product, frequently using a colorimetric or fluorescent readout. The results are typically expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding Assays: These assays determine if a compound can bind to a specific cellular receptor. Typically, a radiolabeled ligand known to bind the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence and absence of the test compound. A reduction in the amount of bound radioligand indicates that the test compound is competing for the same binding site.

Cell-Based Assays: These assays measure the effect of a compound on living cells. Examples include:

Cytotoxicity Assays: Used to determine if a compound is toxic to cells, often employed in cancer research. Assays like the MTT or MTS assay measure cell viability by monitoring metabolic activity.

Antimicrobial Assays: The compound would be tested for its ability to inhibit the growth of various strains of bacteria or fungi. This is often done by determining the minimum inhibitory concentration (MIC).

Reporter Gene Assays: These are used to measure the effect of a compound on a specific signaling pathway within a cell. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the pathway of interest.

The results from these primary screens can guide further investigation into the compound's mechanism of action and potential therapeutic applications.

In Vitro Cellular Assays (e.g., Cell Proliferation, Apoptosis)

In vitro cellular assays are fundamental in determining the cytotoxic and apoptotic potential of a chemical compound. These assays typically involve exposing cultured cell lines to the compound of interest and measuring its effects on cell viability and the induction of programmed cell death.

Cell Proliferation:

No specific data from cell proliferation assays for this compound are currently available. Such studies would typically involve treating various cancer cell lines and normal cell lines with the compound and measuring cell viability using methods like the MTT or MTS assay. The results would be presented as the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the compound required to inhibit cell growth by 50%.

Apoptosis:

Similarly, there is no available research detailing the effects of this compound on the induction of apoptosis. Apoptosis assays, such as Annexin V/PI staining followed by flow cytometry or western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), would be necessary to determine if the compound induces programmed cell death.

Enzyme Inhibition Assays (e.g., DNA Gyrase, Aldose Reductase)

Enzyme inhibition assays are crucial for identifying the mechanism of action of a compound by assessing its ability to interfere with specific enzyme functions.

DNA Gyrase:

Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov While many pyridine derivatives have been investigated as DNA gyrase inhibitors, specific inhibitory data for this compound against this enzyme has not been reported. nih.gov An inhibitory assay would determine the IC₅₀ value of the compound against DNA gyrase, providing insight into its potential as an antibacterial agent.

Aldose Reductase:

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. mdpi.com Although various compounds are studied as aldose reductase inhibitors, there is no published data on the inhibitory activity of this compound against this enzyme. nih.govnanobioletters.com

Antimicrobial Susceptibility Testing (e.g., MIC, ZOI)

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against various microorganisms.

Minimum Inhibitory Concentration (MIC):

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. There is no available data on the MIC values of this compound against any bacterial or fungal strains.

Zone of Inhibition (ZOI):

The Zone of Inhibition (ZOI) is determined using the disk diffusion method, where a larger zone diameter indicates greater antimicrobial activity. No studies reporting the zone of inhibition for this compound have been found.

Research on Derivatives and Analogues of 2 3,5 Dichloro Pyridin 2 Yl Ethylamine

Synthesis and Evaluation of Pyridin-2-yl-methylamine Analogues

The synthesis of analogues of the pyridin-2-yl-ethylamine structure is a key area of research, aimed at understanding structure-activity relationships. One approach involves the preparation of 2-methoxypyridine-derived analogues where aryl substituents are introduced at the C5-position of the pyridine (B92270) ring. nih.gov In these studies, mono-substituted aryl groups were generally found to be more favorable than di-substituted ones. nih.gov For example, the 4-fluorophenyl derivative demonstrated notable anti-tubercular activity, only slightly less potent than the control drug, bedaquiline (B32110). nih.gov Further modifications, such as the synthesis of analogues with a 2,6-dimethoxypyridine (B38085) core, have shown that additional substitutions at the C6 position of the pyridine ring can be tolerated. nih.gov

Another synthetic route involves the cyclocondensation of hydrazones derived from substituted pyridine hydrazides. For instance, 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones have been synthesized through the reaction of [substituted pyridin-2-yl]-araldehydehydrazone intermediates with mercaptoacetic acid in dioxane. orientjchem.org The initial hydrazones are formed by refluxing 2-hydrazino substituted pyridines with various substituted aldehydes. orientjchem.org

| Compound | Structure | Anti-Tubercular Activity (MIC90, µM) |

| Bedaquiline (Control) | (Structure not shown) | 0.35 ± 0.05 |

| 4-Fluorophenyl derivative (17) | (Structure not shown) | 0.70 ± 0.05 |

Data sourced from a study on pyridine-derived bedaquiline analogues. The value for the 4-fluorophenyl derivative represents the mean from multiple experiments. nih.gov

Functionalized Quinoxaline (B1680401) and Pyrimidine (B1678525) Derivatives with Pyridyl Moieties

The pyridyl moiety is a valuable building block for constructing more complex heterocyclic systems like quinoxalines and pyrimidines. up.ac.zanih.gov These compounds are recognized for their synthetic utility and diverse biological properties. up.ac.za

A notable example is the synthesis of 6,8-dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline. researchgate.net This racemic compound is formed by reacting picolylamine, 2-methyl-2-(2-pyridyl)ethylamine, and 3,5-dichlorocyclohexan-1,2-dione in methanol (B129727) at 50°C. up.ac.zanih.gov X-ray crystallography confirmed the formation of a di-substituted 6,8-dichloro quinoxaline structure containing two stereogenic centers. researchgate.netnih.gov The quinoxalinyl ring system and one of the 2-pyridyl groups are nearly co-planar, while the other pyridyl-containing substituent is rotated out of this plane. up.ac.zanih.gov

The synthesis of pyrimidine derivatives incorporating pyridyl groups has also been extensively studied. Palladium-catalyzed cross-coupling reactions are a common method for creating N-arylpyrimidin-2-amine derivatives. mdpi.com Additionally, novel pyrimidine-quinolone hybrids have been designed and synthesized, often through catalyst-free, microwave-assisted aromatic nucleophilic substitution reactions. nih.gov These convergent synthetic pathways allow for the efficient creation of complex molecules from simpler building blocks. nih.gov Researchers have also developed pyrimidine-thiourea hybrids, which have been investigated as potential enzyme inhibitors. researchgate.net

| Parameter | Value |

| Compound Name | 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline |

| Formula | C20H16Cl2N4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.4245 (3) |

| b (Å) | 20.7040 (6) |

| c (Å) | 10.2055 (3) |

| β (°) | 96.448 (3) |

| V (Å3) | 1768.79 (10) |

Crystallographic data for a pyridyl-substituted dichloroquinoxaline derivative. researchgate.net

Development and Study of Bis(pyridin-2-yl)amine Derivatives

The development of molecules containing multiple pyridyl units, such as bis(pyridin-2-yl)amine derivatives, has led to compounds with interesting coordination chemistry. A synthesis for bis(2-{pyrid-2-yl}ethyl)amine (LH) has been developed from its precursor, bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH). rsc.org This conversion involves a copper-dependent reduction, where solutions of copper(I) or copper(II) salts with LOH yield the LH ligand. rsc.org In contrast, complexes of LOH with other metals like zinc, nickel, or cobalt are stable. rsc.org

The coordination behavior of these ligands has been studied. For example, N-(pyridin-2-ylmethyl)pyridin-2-amine can form binuclear complexes with silver(I). researchgate.net In the compound bis[µ-N-(pyridin-2-ylmethyl)pyridin-2-amine-κ2N:N']disilver(I) bis(trifluoromethanesulfonate), the silver cation is coordinated by two pyridine nitrogen atoms from two different ligands, resulting in a 14-membered cyclic dimer structure. researchgate.net The geometry around the silver cation is slightly distorted from linear. researchgate.net

Exploration of Heterocyclic Systems Containing Dichlorophenyl/Pyridyl Moieties (e.g., Benzothiazoles, Pyrazoles, Oxadiazoles)

The dichloropyridyl structural motif is often incorporated into other five-membered heterocyclic rings like benzothiazoles, pyrazoles, and oxadiazoles (B1248032) to create novel compounds. sphinxsai.comnih.govmdpi.com These heterocyclic cores are known as "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds. nih.govnih.gov

For example, pyridine-benzothiazole hybrids have been synthesized by reacting 2-[N-(substituted-benzoyl)amino]pyridine-3-carbonyl chlorides with piperazine (B1678402) derivatives. mdpi.com Similarly, pyrazole-bearing pyridyl oxadiazole analogues have been synthesized and evaluated for their potential as antimicrobial agents. mdpi.com The oxadiazole ring, in particular, is a versatile component in drug design and has been fused with other systems like benzothiazoles to create compounds with potential anti-diabetic properties. mdpi.com The sulfur atom in heterocycles like benzothiazole (B30560) is thought to have the potential to form favorable interactions with biological targets. mdpi.com